molecular formula C26H19N5O B11546927 N'-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11546927
M. Wt: 417.5 g/mol
InChI Key: QOJMNIDIKQXVOE-OVVQPSECSA-N
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Description

N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones These compounds are known for their diverse applications in various fields due to their interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation reaction between naphthaldehyde and 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the use of alternative solvents and catalysts to optimize the reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones .

Scientific Research Applications

N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit enzyme activity. Additionally, its hydrazone moiety allows it to interact with nucleophiles and electrophiles, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N,N’-DI[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,6-NAPHTHALENEDICARBOHYDRAZIDE

Uniqueness

Compared to similar compounds, it may exhibit different reactivity and binding properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C26H19N5O

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C26H19N5O/c32-26(29-27-18-19-15-16-20-9-7-8-12-22(20)17-19)24-28-25(21-10-3-1-4-11-21)31(30-24)23-13-5-2-6-14-23/h1-18H,(H,29,32)/b27-18+

InChI Key

QOJMNIDIKQXVOE-OVVQPSECSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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